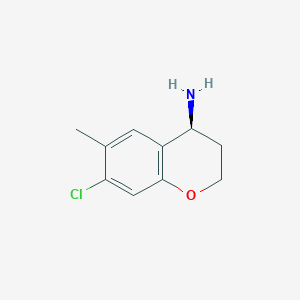

(S)-7-Chloro-6-methylchroman-4-amine

Description

(S)-7-Chloro-6-methylchroman-4-amine is a chiral chroman derivative characterized by a benzopyran core with a chlorine atom at position 7, a methyl group at position 6, and an amine group at position 4. The stereochemistry at the amine-bearing carbon (S-configuration) distinguishes it from its enantiomeric form. Chroman derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as neurotransmitters or enzyme inhibitors.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

(4S)-7-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |

InChI Key |

GOYLEHRXHKRYNO-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1Cl)OCC[C@@H]2N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)OCCC2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-6-methylchroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chroman derivative.

Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Methylation: The methyl group at the 6th position can be introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of (S)-7-Chloro-6-methylchroman-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-6-methylchroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(S)-7-Chloro-6-methylchroman-4-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-7-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Chroman-4-amine Derivatives

*Calculated based on atomic weights.

Key Observations:

Bromine in 6-Bromo-7-methylchroman-4-amine introduces greater steric hindrance and polarizability, which might influence binding affinity in biological targets .

Stereochemical Influence :

- The (S)-configuration of the target compound may confer distinct pharmacokinetic properties compared to the (R)-enantiomer, as seen in other chiral amines .

Solubility and Lipophilicity :

- Methoxy-substituted derivatives (e.g., (S)-6-Methoxy-7-methylchroman-4-amine) are expected to exhibit higher aqueous solubility due to the polar oxygen atom, whereas chloro- and bromo-substituted compounds may prioritize membrane permeability .

Comparison with Quinoline Derivatives

These compounds exhibit diverse biological activities, including antimalarial and anticancer effects, attributed to their planar aromatic systems.

Research Findings and Implications

Synthetic Pathways: Quinoline derivatives in were synthesized via Buchwald-Hartwig amination using Pd catalysts. Similar methods could apply to (S)-7-Chloro-6-methylchroman-4-amine, though reaction conditions may require optimization for the benzopyran core .

Structure-Activity Relationships (SAR) :

- Substituent position and stereochemistry critically influence bioactivity. For example, the (S)-configuration in chroman-4-amine derivatives may enhance target selectivity, as observed in enantiomeric drug pairs .

Toxicological Considerations: Data mining approaches () highlight the importance of substructure analysis in predicting toxicity.

Biological Activity

(S)-7-Chloro-6-methylchroman-4-amine is a heterocyclic compound belonging to the chroman derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃ClN

- Molecular Weight : Approximately 197.66 g/mol

- Key Functional Groups : Chlorine atom at the 7th position and a methyl group at the 6th position of the chroman ring.

The biological activity of (S)-7-Chloro-6-methylchroman-4-amine is primarily attributed to its interactions with specific molecular targets. The compound's mechanisms include:

- Enzyme Interaction : It may inhibit or activate enzymes involved in various metabolic pathways, contributing to its therapeutic effects.

- Receptor Binding : The compound can bind to cellular receptors, modulating signaling pathways that affect cell function and behavior.

- Antioxidant Activity : It exhibits the ability to scavenge free radicals, thereby reducing oxidative stress within cells.

Antimicrobial Properties

Research indicates that (S)-7-Chloro-6-methylchroman-4-amine possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth and proliferation. The compound's structure suggests it may interact with microbial enzymes or cell membranes, leading to its antimicrobial effects.

Anticancer Potential

The anticancer activity of (S)-7-Chloro-6-methylchroman-4-amine has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 15.2 | |

| HL60 (Promyelocytic Leukemia) | 12.5 | |

| NIH/3T3 (Mouse Fibroblast) | 20.0 |

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capacity of (S)-7-Chloro-6-methylchroman-4-amine has also been documented. It effectively reduces oxidative stress markers in vitro, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (S)-7-Chloro-6-methylchroman-4-amine:

- Cytotoxicity Study : A study conducted on different cancer cell lines revealed that the compound significantly inhibited cell viability in HL60 cells with an IC₅₀ value of 12.5 µM, indicating strong potential as an anticancer therapeutic .

- Antimicrobial Evaluation : In vitro tests demonstrated that (S)-7-Chloro-6-methylchroman-4-amine effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent against resistant strains .

- Oxidative Stress Reduction : Experimental results indicated that treatment with (S)-7-Chloro-6-methylchroman-4-amine led to a significant decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, supporting its role as an antioxidant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.